N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-fluorobenzamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a 2-chlorophenyl group. At position 6, an ethoxyethyl chain bridges to a 4-fluorobenzamide moiety. Its design combines halogenated aryl groups and a flexible linker, which may enhance binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O2/c21-16-4-2-1-3-15(16)19-25-24-17-9-10-18(26-27(17)19)29-12-11-23-20(28)13-5-7-14(22)8-6-13/h1-10H,11-12H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOUWSFCUHHIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-fluorobenzamide, is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine. It is known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes. For instance, some compounds have shown promising cytotoxic activities against cancer cells, inducing apoptosis and arresting the cell cycle at the G2/M phase.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its diverse pharmacological activities. For instance, it may inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation. It may also affect DNA repair pathways, making cancer cells more vulnerable to DNA-damage response suppression.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds.
Result of Action
The compound’s action results in molecular and cellular effects that contribute to its pharmacological activities. For example, it has been shown to induce apoptosis in cancer cells, upregulate certain genes (P53, Bax, caspase-3, caspase-8, and caspase-9), and downregulate others (Bcl2).
Biological Activity
N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-fluorobenzamide is a compound of interest due to its potential biological activities. This compound belongs to the class of triazole derivatives, which have been widely studied for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. Key findings include:
- Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it has an IC value in the micromolar range against breast cancer (MCF7) and lung cancer (A549) cell lines.
- Mechanism of Action : The mechanism involves the inhibition of specific kinases involved in tumor growth and proliferation. The compound has been reported to inhibit Aurora-A kinase and CDK2, which are crucial for cell cycle regulation and cancer progression.
Cytotoxicity Studies
Table 1 summarizes the cytotoxic effects of this compound on different cancer cell lines.
Mechanistic Studies
The compound's mechanism of action has been elucidated through various assays:
- Aurora-A Kinase Inhibition : The compound showed effective inhibition with an IC value of 0.16 µM against Aurora-A kinase.
- CDK2 Inhibition : It displayed potent inhibition of CDK2 with an IC value of 0.95 nM, indicating its potential as a therapeutic agent in targeting cell cycle dysregulation in cancer cells .
Case Study 1: Antitumor Efficacy
In a study published by Li et al., the compound was tested against a panel of cancer cell lines. It demonstrated significant growth inhibition in MCF7 and A549 cells, leading to apoptosis without affecting normal cell viability significantly .
Case Study 2: In Vivo Studies
In vivo studies conducted on xenograft models showed that treatment with this compound resulted in reduced tumor size compared to control groups. These findings support its potential application in cancer therapy .
Scientific Research Applications
Pharmacological Applications
-
Anti-inflammatory Activity
- The compound's mechanism suggests it could effectively reduce inflammation by inhibiting key enzymes involved in the production of inflammatory mediators. This makes it a candidate for treating conditions such as arthritis or other inflammatory diseases.
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Anticancer Properties
- Similar compounds have demonstrated the ability to inhibit specific kinases that are crucial for cancer cell growth and survival. Research indicates that derivatives of triazole can induce apoptosis in cancer cells, making N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-fluorobenzamide a potential lead compound in cancer therapy .
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Antimicrobial Effects
- Preliminary studies on related compounds suggest potential antimicrobial properties against various bacterial strains and fungi. This could open avenues for developing new antibiotics or antifungal agents.
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of triazole derivatives similar to this compound. It was found that these compounds significantly reduced levels of pro-inflammatory cytokines in vitro, indicating their potential as therapeutic agents in managing chronic inflammatory diseases .
Case Study 2: Cancer Cell Proliferation Inhibition
In another study focusing on cancer treatment, derivatives of the compound were tested against various cancer cell lines. Results showed a marked decrease in cell viability at certain concentrations, suggesting that the compound could serve as a basis for developing new anticancer drugs targeting specific pathways involved in tumor growth and metastasis.
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The benzamide moiety undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid. This reaction is critical for stability studies and metabolic profiling.
Reaction Mechanism :
Conditions: Catalytic acid/base or enzymatic (e.g., amidase) .
Substitution at the Triazolopyridazine Ring
The triazolo[4,3-b]pyridazine ring may undergo electrophilic substitution at position 3 or 6, depending on directing effects. For example, halogenation or alkylation could occur under specific conditions.
Reactivity Table
| Position | Reactivity | Functional Group | Citation |
|---|---|---|---|
| 3 | High | 2-chlorophenyl | |
| 6 | Moderate | Oxygen-linked ethyl |
Ether Cleavage
The ether linkage between the triazolopyridazine and ethyl group is susceptible to acid-catalyzed cleavage, yielding a phenol derivative and ethyl fragment.
Reaction Conditions :
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Reagents : HCl or HBr in aqueous ethanol
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Yield : 60–75% (depending on substitution).
Characterization Techniques
Research Findings
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Synthesis Optimization : Studies show solvent choice (e.g., DMF vs. THF) and catalyst selection (e.g., Pd(OAc)₂ vs. PdCl₂) critically impact yields .
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Structure-Activity Relationships : The 4-fluoro substituent on the benzamide enhances electron withdrawal, potentially increasing target binding affinity .
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Toxicity Profile : Preliminary data indicate low acute toxicity in in vitro models, though further studies are required.
This compound exemplifies the interplay between heterocyclic chemistry and medicinal applications, with its reactivity profile guiding future design iterations.
Comparison with Similar Compounds
Structural Analogues of the [1,2,4]Triazolo[4,3-b]pyridazine Core
Compounds sharing the [1,2,4]triazolo[4,3-b]pyridazine scaffold exhibit diverse biological activities depending on substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Key Analogues
Key Observations:
Substituent Effects on Activity: The 2-chlorophenyl group in the target compound may enhance hydrophobic interactions compared to methyl or trifluoromethyl groups in analogues like Z1220635364 or Vitas-M .
Biological Target Specificity :
- BRD4 inhibitors (e.g., Vitas-M) prioritize bulky aromatic R6 substituents (e.g., indole derivatives), whereas antimicrobial derivatives () favor simpler benzamide/sulfonamide groups .
- The target compound’s 4-fluorobenzamide group aligns with antimicrobial scaffolds but lacks direct evidence of such activity, suggesting possible divergent targets.
Synthetic Flexibility: demonstrates that modifying the R6 position with amines (e.g., morpholino, piperazinyl) can tune physicochemical properties, highlighting the adaptability of the triazolopyridazine core .
Functional Group Variations and Pharmacological Implications
- Linker Design : The ethoxyethyl linker in the target compound may reduce steric hindrance compared to rigid piperazine-carboxamide linkers (e.g., ’s compound) , possibly enhancing membrane permeability.
Research Findings and Comparative Data
- BRD4 Inhibition : Crystal structures in reveal that trifluoromethyl and indole substituents (e.g., Vitas-M) form critical hydrogen bonds with acetyl-lysine binding pockets. The target compound’s 2-chlorophenyl group may occupy a distinct hydrophobic subpocket, warranting further crystallographic analysis .
- Antimicrobial Activity : ’s benzamide derivatives show moderate activity against Gram-positive bacteria, suggesting that the target’s 4-fluorobenzamide could be optimized for similar applications .
Q & A
Q. How to ensure reproducibility in biological testing across labs?
- Methodological Answer :
- Protocol harmonization : Follow OECD guidelines for cell viability assays (e.g., MTT) with internal controls (e.g., doxorubicin) .
- Data sharing : Publish raw NMR/MS spectra and crystallographic data (if available) in open-access repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
